molecular formula C11H17N B13821837 3-tert-Butyl-2-methylaniline CAS No. 205816-41-7

3-tert-Butyl-2-methylaniline

Cat. No.: B13821837
CAS No.: 205816-41-7
M. Wt: 163.26 g/mol
InChI Key: IBZQAPPVGYBTOI-UHFFFAOYSA-N
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Description

3-tert-Butyl-2-methylaniline is an organic compound belonging to the class of aniline derivatives. It is characterized by the presence of a tert-butyl group and a methyl group attached to the benzene ring, specifically at the 3rd and 2nd positions, respectively. This compound is known for its steric hindrance due to the bulky tert-butyl group, which influences its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-2-methylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure selective substitution at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including nitration of the benzene ring followed by reduction to introduce the amine group. The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under catalytic conditions. The process is optimized for high yield and purity, considering the steric hindrance posed by the bulky substituents.

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butyl-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-tert-Butyl-2-methylaniline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and protein labeling due to its unique steric properties.

    Medicine: It is explored for its potential in drug development, especially in designing molecules with specific steric requirements.

    Industry: The compound is utilized in the production of dyes, pigments, and polymers, where its steric hindrance can influence the properties of the final products.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-2-methylaniline involves its interaction with molecular targets through steric and electronic effects. The bulky tert-butyl group can hinder or facilitate binding to specific sites on enzymes or receptors, influencing the compound’s biological activity. The methyl group can also affect the electronic distribution on the benzene ring, altering reactivity and interaction with other molecules.

Comparison with Similar Compounds

    2,4,6-Tri-tert-butyl-N-methylaniline: Another aniline derivative with multiple tert-butyl groups, offering even greater steric hindrance.

    N-(tert-butyl)-2-methylaniline: A closely related compound with similar steric properties but different substitution patterns.

Uniqueness: 3-tert-Butyl-2-methylaniline is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic effects. This makes it a valuable compound for studying steric interactions and developing molecules with precise structural requirements.

Properties

CAS No.

205816-41-7

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

3-tert-butyl-2-methylaniline

InChI

InChI=1S/C11H17N/c1-8-9(11(2,3)4)6-5-7-10(8)12/h5-7H,12H2,1-4H3

InChI Key

IBZQAPPVGYBTOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C(C)(C)C

Origin of Product

United States

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